molecular formula C5H9ClN4O2 B3048470 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1706435-74-6

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B3048470
CAS No.: 1706435-74-6
M. Wt: 192.60
InChI Key: HIUWOEDRFADWDK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

  • Step 1: Synthesis of Azide Intermediate

      Reagents: Sodium azide, appropriate alkyl halide

      Conditions: Solvent (e.g., dimethylformamide), room temperature

      Reaction: R-CH2-X + NaN3 → R-CH2-N3 + NaX

  • Step 2: Cycloaddition Reaction

      Reagents: Azide intermediate, terminal alkyne

      Catalyst: Copper(I) iodide

      Conditions: Solvent (e.g., tetrahydrofuran), room temperature

      Reaction: R-CH2-N3 + HC≡C-R’ → 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Step 3: Hydrochloride Formation

      Reagents: Hydrochloric acid

      Conditions: Aqueous solution

      Reaction: 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid + HCl → this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Aqueous or organic solvent, room temperature

      Products: Oxidized derivatives of the triazole ring

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), room temperature

      Products: Reduced derivatives of the triazole ring

  • Substitution:

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., dimethyl sulfoxide), elevated temperature

      Products: Substituted triazole derivatives

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol

    Substitution: Amines, thiols, dimethyl sulfoxide, elevated temperature

Major Products:

  • Oxidized triazole derivatives
  • Reduced triazole derivatives
  • Substituted triazole derivatives

Scientific Research Applications

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in click chemistry for the formation of triazole-linked compounds.
  • Biology:

    • Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
    • Evaluated for its antimicrobial and anticancer properties.
  • Industry:

    • Utilized in the development of new materials with unique properties.
    • Applied in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other triazole-containing compounds:

  • 1,2,3-Triazole:

    • Basic triazole structure without additional functional groups.
    • Less versatile in terms of chemical reactivity and applications.
  • 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid:

    • Contains a hydroxyethyl group instead of an aminoethyl group.
    • Different reactivity and potential applications in medicinal chemistry.
  • 1-(2-mercaptoethyl)-1H-1,2,3-triazole-4-carboxylic acid:

    • Contains a mercaptoethyl group, which can form thiol-based interactions.
    • Potential applications in the development of metal-binding agents.

Uniqueness: this compound is unique due to its combination of the triazole ring and the aminoethyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-aminoethyl)triazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-1-2-9-3-4(5(10)11)7-8-9;/h3H,1-2,6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUWOEDRFADWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-74-6
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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